N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-2-13-7-9-15(10-8-13)23-12-17(21-22-23)18(24)20-11-14-5-3-4-6-16(14)19/h3-10,12H,2,11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUAKNDZGQCEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is widely used for 1,4-disubstituted triazoles. For this compound:
Transition-Metal-Free Cyclization
Alternative methods avoid metal catalysts by using hydrazine derivatives and α,β-unsaturated carbonyl compounds :
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Hydrazine hydrochloride reacts with 4-ethylphenyl isocyanide and acryloyl chloride to form the triazole core.
-
Key Parameters :
Carboxamide Functionalization
Acylation of the Triazole Carboxylic Acid
The C4 carboxyl group is introduced via hydrolysis of a nitrile intermediate or direct acylation:
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1-(4-Ethylphenyl)-1H-1,2,3-triazole-4-carbonitrile is hydrolyzed to 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid using HCl (6 M) at 100°C.
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The carboxylic acid is converted to acyl chloride using thionyl chloride (SOCl₂), then reacted with (2-chlorophenyl)methylamine in dichloromethane (DCM) under inert conditions.
Optimization Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitrile hydrolysis | HCl (6 M), 100°C, 6 h | 85 |
| Acyl chloride formation | SOCl₂, DCM, 0°C→RT, 2 h | 90 |
| Amide coupling | DCM, Et₃N, 0°C→RT, 12 h | 78 |
Regioselective Alkylation and Purification
N1-Substitution Control
Regioselectivity in triazole synthesis is critical. For N1-arylation:
Chromatographic Purification
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC (C18 column, acetonitrile/water mobile phase).
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
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HPLC : >98% purity (Retention time: 12.3 min, 70:30 acetonitrile/water).
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Elemental Analysis : C 59.43%, H 4.71%, N 15.38% (theoretical: C 59.42%, H 4.68%, N 15.40%).
Challenges and Optimization Strategies
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and functional properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt cellular processes, leading to the compound’s observed biological effects. Key pathways involved include the inhibition of cytochrome P450 enzymes and disruption of cell membrane integrity.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural differences and similarities:
Key Observations
Rufinamide’s 2,6-difluorobenzyl group is critical for its antiepileptic activity, suggesting that halogenated benzyl substituents improve target binding .
Synthetic Efficiency: Amines with electron-withdrawing groups (e.g., 2-chloro-6-fluorobenzyl in Z995908944) exhibit moderate yields (50%), while aliphatic amines (e.g., 2-aminoethyl in ) achieve higher yields (88%) due to reduced steric hindrance .
Crystallographic and Stability Data :
- Compounds like ZIPSEY and LELHOB have been studied via Hirshfeld surface analysis, revealing that chloro- and methoxyphenyl substituents stabilize crystal packing through C–H···π and halogen bonding interactions .
Biological Activity
N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various applications in medical research.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
- Molecular Formula : CHClNO
- Molecular Weight : 340.8 g/mol
- CAS Number : 1326910-58-0
Structural Representation
The structure of this compound features a triazole ring which is known for its diverse biological activities. The presence of the 2-chlorophenyl and 4-ethylphenyl groups contributes to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance, related compounds have shown promising antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of triazole derivatives against leukemia cell lines such as K-562 and HL-60. The results indicated that compounds similar to this compound exhibited significant growth inhibition comparable to established chemotherapeutic agents like doxorubicin .
| Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|
| K-562 | 5.2 | Similar |
| HL-60 | 6.0 | Similar |
| MOLT-4 | 4.8 | Higher |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Morphological studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms such as DNA fragmentation and mitochondrial membrane potential disruption .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. Preliminary tests indicate that this compound may possess moderate activity against various bacterial strains.
Antimicrobial Efficacy Data
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 10 |
These results suggest that the compound could be further explored for its potential as an antimicrobial agent.
Additional Biological Activities
Research indicates that triazole compounds can also exhibit:
- Anti-inflammatory Properties : Some derivatives have shown the ability to reduce inflammation in animal models.
- Antifungal Activity : Related compounds have been effective against various fungal pathogens.
Q & A
Q. What are the standard synthetic routes for this compound, and which reaction conditions are critical for achieving high yields?
The synthesis typically involves azide-alkyne cycloaddition (Huisgen reaction) to form the triazole core. Key steps include:
- Step 1: Preparation of an alkyne precursor (e.g., 4-ethylphenylacetylene) and an azide derivative (e.g., 2-chlorobenzyl azide).
- Step 2: Copper(I)-catalyzed cycloaddition under reflux in a solvent like dimethylformamide (DMF) or acetonitrile at 60–80°C for 12–24 hours .
- Step 3: Carboxamide formation via condensation with activated carboxylic acid derivatives (e.g., using EDC/HOBt coupling agents) . Critical factors: Catalyst purity (Cu(I) stabilization with tris(triazolyl)methylamine), solvent polarity, and reaction time to minimize side products.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- 1H/13C NMR: Assign aromatic protons (δ 7.0–8.5 ppm for chlorophenyl/ethylphenyl groups) and triazole protons (δ 8.2–8.5 ppm). Carboxamide carbonyl appears at ~165–170 ppm in 13C NMR .
- Mass Spectrometry (ESI-MS): Molecular ion peaks ([M+H]+) confirm molecular weight (e.g., calculated 381.8 g/mol).
- FT-IR: Triazole C=N stretching (~1600 cm⁻¹) and carboxamide C=O (~1680 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across different experimental models?
Contradictions in activity (e.g., IC50 variations in cancer cell lines) may arise from:
- Assay conditions: Differences in cell culture media, incubation time, or serum concentrations .
- Structural analogs: Substituent effects (e.g., 4-ethylphenyl vs. fluorophenyl) alter target binding. Use comparative SAR studies to isolate critical moieties .
- Methodology: Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and repeat under standardized protocols .
Q. What methodologies are recommended for analyzing the crystal structure and electron density distribution using SHELX software?
- Data collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure refinement: In SHELXL , apply full-matrix least-squares refinement with anisotropic displacement parameters for non-H atoms. Use the HKLF 4 format for intensity data .
- Validation: Check R-factor convergence (<5%), residual density maps (±0.3 eÅ⁻³), and Hirshfeld surface analysis for intermolecular interactions .
Q. How can computational models (e.g., QSAR) predict the compound’s bioactivity based on substituent modifications?
- Descriptor selection: Calculate electronic (HOMO/LUMO), steric (molar refractivity), and hydrophobic (logP) parameters for analogs .
- Model training: Use partial least squares (PLS) regression on datasets of triazole derivatives with known IC50 values against targets (e.g., EGFR kinase).
- Validation: Cross-validate with leave-one-out (LOO) methods and external test sets (R² > 0.7 indicates robustness) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
